Lipophilicity Advantage: XLogP3 of 3.0 vs. 2.52 for the Non-Methylated Analog 4-Bromo-N,N-dimethylaniline
4-Bromo-2,N,N-trimethylaniline possesses a computed XLogP3 of 3.0, representing a ΔlogP of +0.48 over 4-bromo-N,N-dimethylaniline (CAS 586-77-6), which has a computed logP of 2.52 [1]. This increase is attributable to the additional methyl group at the ortho position, which enhances hydrophobic surface area without introducing hydrogen bond donors (HBD = 0 for both compounds) [1]. The topological polar surface area (TPSA) is nearly identical at 3.2 Ų (target) vs. 3.24 Ų (comparator), confirming that the lipophilicity gain is achieved without compromising membrane-permeability-relevant polarity [1].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (PubChem); logP = 2.82 (ChemSrc) |
| Comparator Or Baseline | 4-Bromo-N,N-dimethylaniline (CAS 586-77-6): logP = 2.52 (ChemSrc); XLogP3 = 2.5 (estimated from available data) |
| Quantified Difference | ΔlogP ≈ +0.48 to +0.30 (target minus comparator, depending on data source) |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm) and ChemSrc database entries; experimental logP data not available for either compound |
Why This Matters
The elevated logP of ~0.3–0.5 units translates to approximately 2- to 3-fold higher predicted octanol/water partitioning, which can meaningfully influence pharmacokinetic distribution, protein binding, and chromatographic retention in downstream applications where this scaffold is incorporated into bioactive molecules.
- [1] PubChem Compound Summary CID 11447208. XLogP3 = 3.0. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11447208 View Source
